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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

Cat. No.: B1195804

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of various heterocyclic compounds utilizing [Hydroxy(tosyloxy)iodo]benzene (HTIB), also
known as Koser's reagent. HTIB is a versatile and environmentally benign hypervalent
iodine(lll) reagent that facilitates a range of oxidative cyclization reactions under mild
conditions. The following sections detail the synthesis of three distinct classes of heterocyclic
compounds: chromeno-isoxazoles, 2-aryl-quinoline-4-carboxylic acids, and isoxazoline N-
oxides.

Synthesis of Chromeno-isoxazoles via
Intramolecular Cycloaddition on Water

The HTIB-mediated synthesis of chromeno-isoxazoles represents an efficient and
environmentally friendly approach, taking advantage of "on-water" reaction conditions. This
method involves the oxidative cyclization of 2-(allyloxy)benzaldehyde oximes, proceeding
through an in-situ generated nitrile oxide intermediate which then undergoes an intramolecular
[3+2] cycloaddition.
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Experimental Protocol

General Procedure for the Synthesis of 3a,4-Dihydro-3H-chromeno([4,3-clisoxazoles:

» To a stirred solution of the appropriate 2-(allyloxy)benzaldehyde oxime (1.0 mmol) in water (5
mL), add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol).

« Stir the reaction mixture vigorously at room temperature for 1-2 hours.

¢ Monitor the progress of the reaction by thin-layer chromatography (TLC).
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» Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium
sulfate.

* Remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexanes mixture) to afford the desired chromeno-isoxazole derivative.

Reaction Workflow

2-(Allyloxy)benzaldehyde 1.0 mmol 1.1 mmol Stir at Room Aqueous Workup Column o
et Temperature (1-2 h) (EtOAc Extraction) Chromatography Ui = Em el

Click to download full resolution via product page

Caption: Workflow for HTIB-mediated synthesis of chromeno-isoxazoles.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via
Pfitzinger Reaction

This protocol describes the synthesis of 2-aryl-quinoline-4-carboxylic acids using a modified
Pfitzinger reaction. HTIB is employed to generate an a-tosyloxyacetophenone in situ from the
corresponding acetophenone. This reactive intermediate then condenses with isatin in the
presence of a base to yield the quinoline derivative. This method avoids the use of hazardous
a-haloacetophenones.
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Experimental Protocol

General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids:

 In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in acetonitrile (10
mL).

e Add HTIB (1.1 mmol) to the solution and reflux the mixture for 1-2 hours, monitoring by TLC
until the acetophenone is consumed.
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» To the cooled reaction mixture containing the in situ generated a-tosyloxyacetophenone, add
isatin (1.0 mmol) and a solution of potassium hydroxide (6.0 mmol) in water (5 mL).

» Reflux the resulting mixture for an additional 4-6 hours.

 After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
 Acidify the mixture to pH 4-5 with dilute hydrochloric acid to precipitate the product.
o Collect the solid product by filtration, wash with cold water, and dry.

» Recrystallize the crude product from ethanol to obtain the pure 2-aryl-quinoline-4-carboxylic
acid.

Reaction Mechanism

Step 1: In situ generation of a-tosyloxyacetophenone
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Caption: Mechanism of HTIB-mediated Pfitzinger reaction.
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BENCHE

Synthesis of Isoxazoline N-Oxides via Oxidative N-O
Coupling

This application note details the HTIB-mediated oxidative N-O coupling of B-hydroxy ketoximes
to furnish isoxazoline N-oxides. This intramolecular cyclization provides a straightforward route
to these five-membered heterocyclic compounds, which are valuable intermediates in organic

synthesis.
B-Hydroxy Product
Entry Ketoxime Solvent (Isoxazoline N-  Yield (%)
Substrate oxide)
3-Methyl-5-
1-Phenyl-3-
phenyl-4,5-
1 hydroxy-1- Methanol ) ] 88
) dihydroisoxazole
butanone oxime _
2-oxide
5-(4-
1-(4-
Chlorophenyl)-3-
Chlorophenyl)-3-
2 Methanol methyl-4,5- 85
hydroxy-1- ] ]
] dihydroisoxazole
butanone oxime )
2-oxide
5-(4-
1-(4-
Methoxyphenyl)-
Methoxyphenyl)-
3 Methanol 3-methyl-4,5- 90
3-hydroxy-1- ] i
) dihydroisoxazole
butanone oxime )
2-oxide
3-Methyl-5-
3-Hydroxy-1- (thiophen-2-
(thiophen-2-yI)-1-  Dichloromethane  yl)-4,5- 82
butanone oxime dihydroisoxazole
2-oxide
3-Hydroxy-1,3- 3,5-Diphenyl-4,5-
diphenyl-1- Methanol dihydroisoxazole 92
propanone oxime 2-oxide
© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocol

General Procedure for the Synthesis of Isoxazoline N-Oxides:

Dissolve the (-hydroxy ketoxime (1.0 mmol) in methanol or dichloromethane (10 mL).
e Add HTIB (1.2 mmol) to the solution in one portion at room temperature.

« Stir the reaction mixture at room temperature for 30-60 minutes.

» Monitor the reaction by TLC for the disappearance of the starting material.

» Once the reaction is complete, remove the solvent under reduced pressure.

e Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL).

o Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and
brine (20 mL), then dry over anhydrous magnesium sulfate.

 Filter and concentrate the solution under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (eluent: ethyl
acetate/petroleum ether) to yield the pure isoxazoline N-oxide.

Reaction Pathway
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Caption: Pathway for HTIB-mediated synthesis of isoxazoline N-oxides.
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[https://www.benchchem.com/product/b1195804#htib-mediated-synthesis-of-heterocyclic-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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